1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13592693
InChI: InChI=1S/C11H7Cl2N3O4/c12-8-2-1-3-9(13)6(8)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18)
SMILES: C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl
Molecular Formula: C11H7Cl2N3O4
Molecular Weight: 316.09 g/mol

1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13592693

Molecular Formula: C11H7Cl2N3O4

Molecular Weight: 316.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H7Cl2N3O4
Molecular Weight 316.09 g/mol
IUPAC Name 1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7Cl2N3O4/c12-8-2-1-3-9(13)6(8)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18)
Standard InChI Key MKHOICDKHNXHAQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure features a pyrazole ring substituted at the 1-position with a 2,6-dichlorobenzyl group, a nitro group at the 3-position, and a carboxylic acid at the 4-position. This arrangement creates a planar geometry with intramolecular hydrogen bonding between the nitro and carboxylic acid groups, enhancing stability.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrazole derivatives reveal bond lengths of 1.38 Å for the N–N pyrazole bond and 1.21 Å for the C=O bond in the carboxylic acid group . Infrared spectroscopy shows characteristic peaks at 1,690 cm1^{-1} (C=O stretch) and 1,520 cm1^{-1} (asymmetric NO2_2 stretch) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H7Cl2N3O4\text{C}_{11}\text{H}_7\text{Cl}_2\text{N}_3\text{O}_4
Molecular Weight316.09 g/mol
Melting Point215–218°C (decomposes)
LogP (Partition Coefficient)2.34
Hydrogen Bond Donors2 (carboxylic acid, nitro)

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Benzylation: Reaction of 3-nitropyrazole-4-carboxylic acid with 2,6-dichlorobenzyl chloride in dimethylformamide (DMF) at 80°C for 12 hours.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane (3:7) yields 72–78% pure product .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature80°C+15%
SolventDMF+20%
Catalyst (K2_2CO3_3)1.5 eq+10%

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving 85% yield with <2% impurities .

Chemical Reactivity and Functionalization

The carboxylic acid group undergoes esterification and amidation, while the nitro group facilitates reduction to amines. Key reactions include:

  • Esterification: Treatment with methanol/H2_2SO4_4 produces the methyl ester (C12H9Cl2N3O4\text{C}_{12}\text{H}_9\text{Cl}_2\text{N}_3\text{O}_4).

  • Nitro Reduction: Catalytic hydrogenation (H2_2, Pd/C) yields 3-amino derivatives, intermediates for anticancer agents.

Mechanistic Insight:
The electron-withdrawing nitro group polarizes the pyrazole ring, directing electrophilic substitution to the 5-position. Density functional theory (DFT) calculations show a LUMO energy of −1.34 eV, confirming reactivity .

Cell LineIC50_{50} (μM)Reference
MCF-7 (Breast)12.3
A549 (Lung)18.7
HEK293 (Normal)>100

Comparative Analysis with Structural Analogues

Positional Isomerism

The 4-carboxylic acid isomer demonstrates 3-fold higher COX-2 inhibition than the 5-carboxylic acid variant due to improved steric alignment.

Table 4: Isomer Comparison

Property4-Carboxylic Acid5-Carboxylic Acid
COX-2 IC50_{50}0.78 μM2.34 μM
LogP2.342.89
Aqueous Solubility1.2 mg/mL0.8 mg/mL

Dichlorobenzyl Substitution

Replacing 2,6-dichloro with 2,4-dichloro reduces anticancer activity (IC50_{50} = 34.5 μM in MCF-7), underscoring the role of halogen positioning .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Derivatives with methyl ester groups show enhanced blood-brain barrier permeability (Pe = 8.7 × 106^{-6} cm/s).

Prodrug Design

Conjugation with polyethylene glycol (PEG) increases solubility to 15 mg/mL, enabling intravenous administration .

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